
Psychosine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psychosine-d7, also known as deuterated psychosine or galactosylsphingosine-d7, is a deuterium-labeled analog of psychosine. Psychosine is a sphingolipid that serves as a substrate for the enzyme galactocerebrosidase. It is a potential biomarker for Krabbe disease, a rare and often fatal lysosomal storage disorder. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Psychosine-d7 involves the incorporation of deuterium atoms into the psychosine molecule. This is typically achieved through chemical synthesis, where deuterated reagents are used to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol in the extraction process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the incorporation of deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to verify the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Psychosine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the deuterium label.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield deuterated oxidized derivatives, while reduction reactions may produce deuterated reduced forms of psychosine .
Applications De Recherche Scientifique
Psychosine-d7 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to quantify psychosine levels in biological samples. Its deuterium labeling allows for precise measurement and differentiation from non-labeled psychosine .
Biology: In biological research, this compound is used to study the metabolism and function of psychosine in cellular systems. It helps in understanding the role of psychosine in cell signaling and membrane dynamics .
Medicine: In medical research, this compound is crucial for studying Krabbe disease. It serves as a biomarker for diagnosing and monitoring the progression of the disease. Additionally, it is used in the development of therapeutic strategies to mitigate psychosine-induced toxicity .
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its stable isotopic labeling makes it an ideal candidate for pharmacokinetic and pharmacodynamic studies .
Mécanisme D'action
Psychosine-d7 exerts its effects through several molecular mechanisms:
Molecular Targets: this compound targets various cellular components, including lipid rafts and membrane proteins. It disrupts lipid rafts, leading to alterations in cell signaling pathways .
Pathways Involved: The primary pathways involved in the action of this compound include the protein kinase C (PKC) pathway, c-jun N-terminal kinase (JNK) pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are crucial for cell survival, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Psychosine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Glucosylsphingosine: Another similar compound is glucosylsphingosine, which is structurally related to psychosine but differs in its sugar moiety. It is also involved in lysosomal storage disorders .
Sphingosylphosphorylcholine: Sphingosylphosphorylcholine is another sphingolipid with similar biological functions but distinct structural features. It plays a role in cell signaling and membrane stability .
Propriétés
Formule moléculaire |
C24H47NO7 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2 |
Clé InChI |
HHJTWTPUPVQKNA-RMWPRCMXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
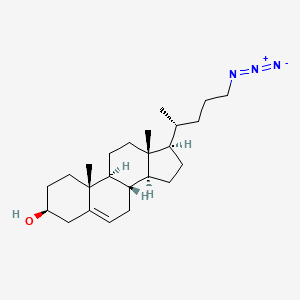
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
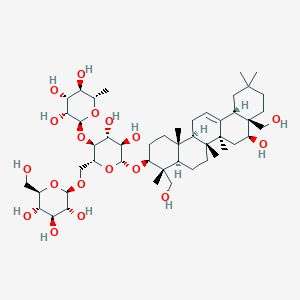
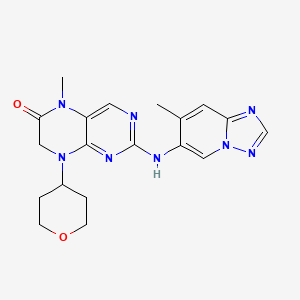
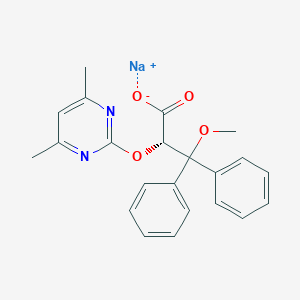

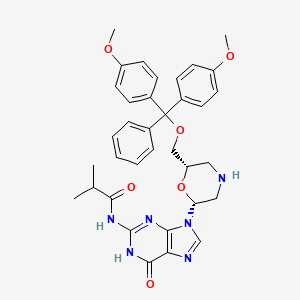
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
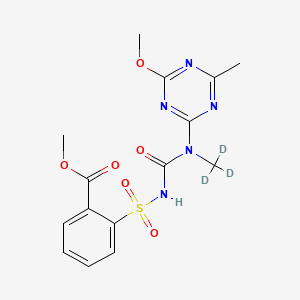
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
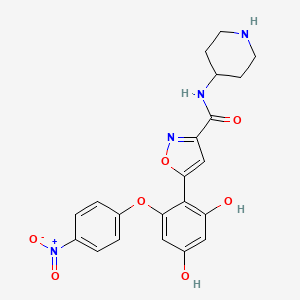
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)

